![molecular formula C29H34N4O4S2 B1263633 N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B1263633.png)
N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide is a sulfonamide.
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, closely related to the chemical , have been studied for their ability to inhibit corrosion in steel. Specifically, certain benzothiazole derivatives showed higher inhibition efficiencies against steel corrosion than previously reported inhibitors. These inhibitors can be adsorbed onto surfaces by both physical and chemical means, providing extra stability in corrosive environments (Hu et al., 2016).
Synthesis of Heterocycles
Benzothiazole-based compounds have been used as versatile building blocks for the synthesis of various heterocycles. These include novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, as well as other novel pyrimido[1,2-a]benzimidazole, pyrido[1,2-a]benzimidazole, pyrimidine, isoxazole, and pyrazole heterocycles (Darweesh et al., 2016).
Anticancer Activity
Certain benzamide derivatives, which are structurally similar to the specified chemical, have shown potential as anticancer agents. A series of such compounds were synthesized and evaluated against various cancer cell lines, demonstrating moderate to excellent anticancer activity. Some of these derivatives showed higher anticancer activities than reference drugs, indicating their potential as effective treatments (Ravinaik et al., 2021).
Electrophysiological Activity
N-substituted imidazolylbenzamides or benzene-sulfonamides, closely related to the specified chemical, have been synthesized and studied for their cardiac electrophysiological activity. They exhibited potency comparable to that of known class III agents, indicating their potential in treating arrhythmias (Morgan et al., 1990).
properties
Product Name |
N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide |
|---|---|
Molecular Formula |
C29H34N4O4S2 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C29H34N4O4S2/c1-5-37-25-13-9-14-26-27(25)30-29(38-26)33(20-10-19-31(2)3)28(34)23-15-17-24(18-16-23)39(35,36)32(4)21-22-11-7-6-8-12-22/h6-9,11-18H,5,10,19-21H2,1-4H3 |
InChI Key |
IWWLCALWBJNSIU-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-O-(alpha-D-galactopyranosyl)-N-[11-([1,1'-biphenyl]-4-yl)undecanoyl]phytosphingosine](/img/structure/B1263554.png)

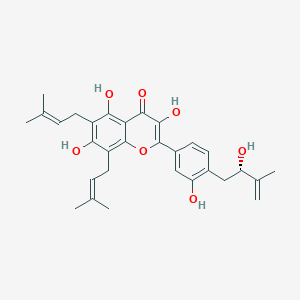
![[(4R,9R,13S)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol](/img/structure/B1263560.png)

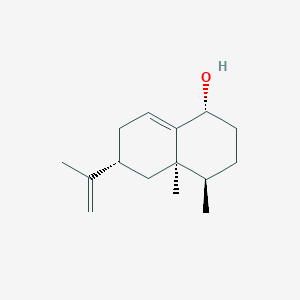
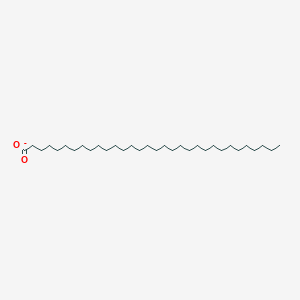
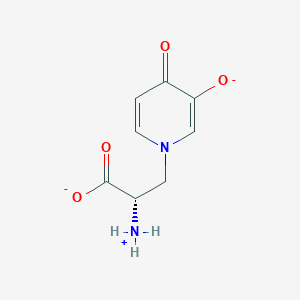


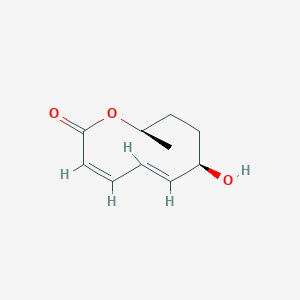
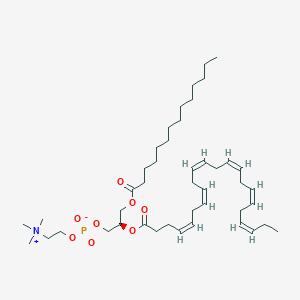
![1-hexadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263575.png)